molecular formula C10H20N2O B4792035 N-(1-methyl-4-piperidinyl)butanamide

N-(1-methyl-4-piperidinyl)butanamide

Cat. No. B4792035
M. Wt: 184.28 g/mol
InChI Key: CKEBCXOOFCUUNV-UHFFFAOYSA-N
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Description

N-(1-methyl-4-piperidinyl)butanamide, also known as MPBD, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry.

Scientific Research Applications

N-(1-methyl-4-piperidinyl)butanamide has been studied extensively for its potential applications in pharmacology and medicinal chemistry. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in animal models. N-(1-methyl-4-piperidinyl)butanamide has also been investigated for its potential as a treatment for drug addiction, with promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(1-methyl-4-piperidinyl)butanamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the mu-opioid receptor, which plays a key role in pain management and addiction. N-(1-methyl-4-piperidinyl)butanamide has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects
N-(1-methyl-4-piperidinyl)butanamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase pain tolerance and reduce inflammation, as well as to decrease seizure activity. N-(1-methyl-4-piperidinyl)butanamide has also been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-methyl-4-piperidinyl)butanamide is that it is relatively easy to synthesize and is readily available for research purposes. However, one limitation is that its effects may vary depending on the animal model used and the dosage administered. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-(1-methyl-4-piperidinyl)butanamide. One area of focus could be on its potential as a treatment for drug addiction, with further preclinical and clinical studies needed to determine its safety and efficacy. Another potential direction could be on its use as a pain management medication, particularly in cases where other treatments have been ineffective or have undesirable side effects. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term effects.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-4-10(13)11-9-5-7-12(2)8-6-9/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEBCXOOFCUUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.